molecular formula C14H22INO B14505749 N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide CAS No. 62858-09-7

N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide

Cat. No.: B14505749
CAS No.: 62858-09-7
M. Wt: 347.23 g/mol
InChI Key: LERNUZSMZWWQOW-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide is a chemical compound that belongs to the class of organoiodine compounds It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to an undec-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide typically involves the reaction of an appropriate alkyne with an iodine source under specific conditions. One common method is the iodination of a propynyl group, followed by the coupling of the iodinated intermediate with an undec-2-enamide. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The propynyl group can undergo further chemical modifications, enhancing the compound’s reactivity and specificity. The undec-2-enamide structure provides a hydrophobic tail, facilitating membrane permeability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Another organoiodine compound with similar structural features but different functional groups.

    Undec-10-ynoic acid, but-3-yn-2-yl ester: Shares the undec-2-enamide backbone but differs in the alkyne substitution.

Uniqueness

N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide is unique due to its specific combination of an iodine-substituted propynyl group and an undec-2-enamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62858-09-7

Molecular Formula

C14H22INO

Molecular Weight

347.23 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)undec-2-enamide

InChI

InChI=1S/C14H22INO/c1-2-3-4-5-6-7-8-9-11-14(17)16-13-10-12-15/h9,11H,2-8,13H2,1H3,(H,16,17)

InChI Key

LERNUZSMZWWQOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC(=O)NCC#CI

Origin of Product

United States

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